molecular formula C8H11BrN2O2S B1346403 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine CAS No. 1000018-33-6

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

Cat. No. B1346403
CAS RN: 1000018-33-6
M. Wt: 279.16 g/mol
InChI Key: ILCXSEHPOZCVAQ-UHFFFAOYSA-N
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Description

“5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine” is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H11BrN2O2S . For a more detailed structural analysis, you may need to refer to specialized databases or resources.


Physical And Chemical Properties Analysis

This compound has a melting point of 195-197°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, its derivatives have been utilized in the synthesis of phenothiazines, a class of compounds with a broad spectrum of pharmacological activities including neuroleptics, diuretics, sedatives, antihistamines, and analgesics. These compounds have also shown significant effects against cancer. The synthesis involves Smiles rearrangement and the formylation of related diphenylsulfides, leading to phenothiazines with modified substitution patterns to enhance their medicinal properties (Sharma, Gupta, Gautam, & Gupta, 2002).

Catalytic Applications

N-bromo sulfonamide derivatives, synthesized using related bromo and methylsulfonyl compounds, have been reported as efficient catalysts in organic synthesis. These catalysts facilitate the synthesis of complex organic molecules such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, presenting a sustainable approach to organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial Activity

Compounds synthesized from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives have been tested for antimicrobial properties. For instance, novel 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles synthesized from related compounds exhibited antimicrobial activity against various pathogens. These studies are crucial for the development of new antimicrobial agents in the fight against resistant bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).

Fluorescence Properties

Research on the fluorescence properties of compounds derived from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has led to the development of new materials with potential applications in sensing and imaging. For example, the synthesis of dinuclear zinc(II) complexes exhibiting enhanced fluorescence intensity opens up new avenues for the development of fluorescent markers and sensors (Chang–you, 2012).

Green Chemistry and Catalysis

The design and synthesis of novel, mild, and biologically-based nano organocatalysts from related compounds have shown significant promise in green chemistry. These catalysts have been applied in the synthesis of various organic molecules under mild and solvent-free conditions, highlighting the role of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives in promoting sustainable and environmentally friendly chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Safety and Hazards

This compound is labeled as an irritant . For detailed safety and hazard information, you should refer to its MSDS .

properties

IUPAC Name

(5-bromo-2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCXSEHPOZCVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NN)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine

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